molecular formula C20H19NO4 B3364006 1-(4-Methylphenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester CAS No. 1089855-57-1

1-(4-Methylphenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester

Cat. No.: B3364006
CAS No.: 1089855-57-1
M. Wt: 337.4 g/mol
InChI Key: BJKBEPAPDYTTEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and synthetic utility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester typically involves multi-step organic reactions. One common method starts with the condensation of 4-methylbenzaldehyde with phenylacetic acid to form an intermediate, which is then cyclized to produce the pyrrolidine ring. The final esterification step involves the reaction of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups into alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Methylphenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

    1-(4-Methylphenyl)-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester: Lacks the dioxo groups, which may affect its reactivity and biological activity.

    1-(4-Methylphenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester, which can influence its solubility and reactivity.

Uniqueness: 1-(4-Methylphenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester is unique due to the presence of both the dioxo groups and the ethyl ester, which confer specific chemical properties and potential biological activities that distinguish it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

ethyl 1-(4-methylphenyl)-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-3-25-20(24)16-17(14-7-5-4-6-8-14)21(19(23)18(16)22)15-11-9-13(2)10-12-15/h4-12,16-17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKBEPAPDYTTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N(C(=O)C1=O)C2=CC=C(C=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571096
Record name Ethyl 1-(4-methylphenyl)-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089855-57-1
Record name Ethyl 1-(4-methylphenyl)-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylphenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
1-(4-Methylphenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
1-(4-Methylphenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
1-(4-Methylphenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester
Reactant of Route 5
1-(4-Methylphenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester
Reactant of Route 6
1-(4-Methylphenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.